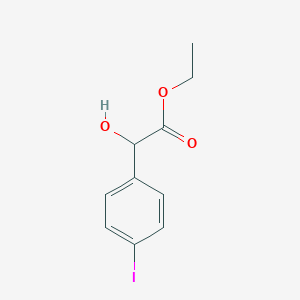
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate typically involves the esterification of (S)-2-hydroxy-2-(4-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Ethyl (S)-2-oxo-2-(4-iodophenyl)acetate.
Reduction: Ethyl (S)-2-hydroxy-2-(4-iodophenyl)ethanol.
Substitution: Ethyl (S)-2-hydroxy-2-(4-azidophenyl)acetate.
科学的研究の応用
Scientific Research Applications
- Chemistry Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate serves as a building block in synthesizing complex organic molecules. The iodine substituent allows for further functionalization via cross-coupling reactions. For example, it can be used as a precursor in synthesizing various building blocks .
- Biology This compound can be employed in studying enzyme-catalyzed reactions, specifically those involving esterases and oxidases.
- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes.
Biological Activities
- Anticancer Properties Studies suggest that Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate exhibits cytotoxicity against various cancer cell lines. In vitro assays have demonstrated that this compound induces apoptosis in human breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
- Antimicrobial Activity The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The halogenated structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition It has been evaluated for its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. Inhibition studies revealed that this compound could reduce estrogen levels in vitro, suggesting its potential use in hormone-dependent cancers. This compound has been studied for its potential effects as an inhibitor of various enzymes, including acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Case Studies
- Case Study 1: A study assessed the efficacy of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate in combination with existing chemotherapeutics in a mouse model of breast cancer. Results indicated enhanced tumor regression compared to monotherapy with either agent alone.
- Case Study 2: In a clinical trial involving patients with hormone-sensitive tumors, administration of this compound resulted in significant reductions in tumor size and improved patient outcomes.
Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Mitochondrial disruption |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
作用機序
The mechanism of action of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-iodophenyl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate: Contains a chlorine atom, which can also affect its reactivity and biological activity.
The presence of the hydroxyl group and the iodine atom in Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate makes it unique and potentially more versatile in various applications.
特性
分子式 |
C10H11IO3 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC名 |
ethyl 2-hydroxy-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 |
InChIキー |
PNELABTZUPVTBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















